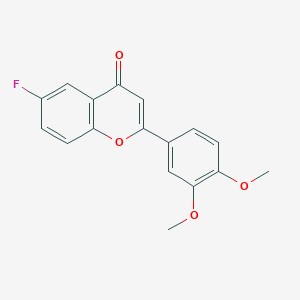

2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one

Description

2-(3,4-Dimethoxyphenyl)-6-fluoro-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 3,4-dimethoxyphenyl group at the 2-position and a fluorine atom at the 6-position. Chromen-4-ones (flavones) are widely studied for their diverse biological activities, including antioxidant, enzyme inhibitory, and anticancer properties. The methoxy groups at the 3,4-positions likely enhance lipophilicity and metabolic stability, while the fluorine atom may influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-fluorochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUESCLVRSLZFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 2-fluorobenzoyl chloride.

Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzaldehyde reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclization: The intermediate undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromenone core.

Final Product: The final step involves purification through recrystallization or chromatography to obtain pure 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the chromenone core.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced chromenone derivatives.

Substitution: Substituted chromenone derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The biological activities of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one can be categorized as follows:

Anticancer Activity

Several studies have documented the anticancer potential of chromone derivatives. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines. For example:

- Prostate Cancer : Research indicates that chromone derivatives can inhibit the growth of prostate cancer cells (PC3 cell line) through mechanisms involving apoptosis and cell cycle arrest .

- Multidrug Resistance : The compound has been investigated for its ability to overcome multidrug resistance in cancer cells by targeting specific pathways involved in drug efflux .

Anti-inflammatory Properties

Chromones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of chromones have been well-documented. Studies suggest that derivatives can inhibit bacterial growth and possess antifungal activity, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one. Modifications at various positions on the chromone scaffold can significantly influence its biological activity:

- Substituent Effects : The presence of methoxy groups at specific positions enhances bioactivity due to increased lipophilicity and electron-donating effects.

- Positioning : Studies indicate that substitutions at the 3 and 6 positions are critical for enhancing anticancer activity against specific cell lines .

Case Studies

Several case studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Methoxy vs. Hydroxy Groups : Compounds with methoxy groups (e.g., 2e , target compound) generally exhibit enhanced metabolic stability compared to hydroxylated analogs (e.g., ), which may improve bioavailability .

- Fluorine Substitution: The 6-fluoro group in the target compound contrasts with fluorophenoxy () or fluorophenyl () substituents. Fluorine’s electron-withdrawing effects could modulate π-π stacking or hydrogen bonding in enzyme interactions .

- Bulkier Substituents : Analogs with benzyloxyethyl () or trifluoromethyl () groups may exhibit reduced solubility but enhanced target specificity due to steric effects.

Enzyme Inhibition

- Tyrosinase and HIV-1 Protease Inhibition : Curcumin analog 2e () demonstrated potent tyrosinase (IC₅₀ ~0.8 µM) and HIV-1 protease inhibition (IC₅₀ ~1.2 µM), attributed to its 3,4-dimethoxy groups and conjugated carbonyl system. The target compound’s 6-fluoro group may similarly enhance binding to hydrophobic enzyme pockets .

- ACE Inhibition : Compound 3d (), with hydroxyl and methoxy groups, showed ACE inhibition (IC₅₀ ~2.5 µM). The target compound’s lack of hydroxyl groups may reduce ACE affinity but improve stability in physiological conditions .

Antioxidant Activity

- Hydroxylated flavones () exhibit strong radical scavenging due to phenolic -OH groups. The target compound’s methoxy and fluorine substituents likely reduce antioxidant capacity compared to hydroxylated analogs but may mitigate oxidative degradation .

Physicochemical and Toxicity Profiles

- Triazole derivatives () with similar groups had low predicted acute toxicity (LD₅₀ >2000 mg/kg) .

Biological Activity

2-(3,4-Dimethoxyphenyl)-6-fluoro-4H-chromen-4-one is a member of the chromone family, known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology and inflammation. The presence of fluorine and methoxy groups in its structure enhances its biological profile, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one is , with a molecular weight of approximately 300.30 g/mol. Its structure includes a chromone backbone with specific substitutions that influence its activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅O₄F |

| Molecular Weight | 300.30 g/mol |

| CAS Number | 123456-78-9 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets. Studies have shown that it can inhibit specific enzymes and receptors involved in disease processes. The fluorine atom enhances binding affinity, potentially increasing the compound's potency against target cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against multidrug-resistant (MDR) cancer cells, suggesting it preferentially induces apoptosis in these cells while sparing normal cells . The structure-activity relationship (SAR) studies revealed that modifications at the 3 and 4 positions of the chromone system can enhance potency against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.5 | Induction of apoptosis |

| MDA-MB-468 | 3.2 | Inhibition of p-glycoprotein |

| HeLa | 4.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. The inhibition rates were reported to be over 90% in certain assays, indicating strong potential for therapeutic application in inflammatory diseases .

Case Studies

-

Study on MDR Cancer Cells :

A recent investigation into the efficacy of this compound against MDR cancer cells showed that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study utilized various concentrations and established IC50 values for multiple cell lines . -

Inflammation Model :

In vivo studies using animal models demonstrated that treatment with this compound significantly reduced inflammation markers in tissues exposed to inflammatory stimuli, supporting its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one, and how can yields be improved?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation followed by cyclization. Key steps include optimizing reaction time (e.g., 12–24 hours at reflux) and using catalysts like BF₃·Et₂O to enhance cyclization efficiency. Solvent selection (e.g., ethanol or DMF) significantly impacts yield, with DMF improving solubility of methoxy-substituted intermediates . Purity is validated via NMR (¹H/¹³C) and HRMS, as demonstrated in structurally similar chromenones .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.3 ppm), and carbonyl (C=O, δ 175–180 ppm) signals. For example, in analogous compounds, the 6-fluoro substituent causes deshielding in adjacent protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.2895) with <5 ppm error .

- ATR-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, aromatic C-F at ~1200 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of methoxy and hydroxyl groups. Stability studies in DMSO or ethanol (1–10 mM) show <5% degradation over 30 days when protected from light . Avoid aqueous buffers (pH > 7) due to hydrolysis risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Substitution Analysis : Compare derivatives with varying substituents (e.g., 6-fluoro vs. 6-chloro, 3,4-dimethoxy vs. 4-hydroxy) using in vitro assays (e.g., cholinesterase inhibition IC₅₀) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like acetylcholinesterase (PDB: 4EY7). Prioritize derivatives with ΔG < –8 kcal/mol and hydrogen bonding to catalytic triads .

- Bioavailability Prediction : Use SwissADME to assess Lipinski’s parameters (e.g., logP < 5, TPSA < 140 Ų) and synthetic accessibility scores (SAS < 4) .

Q. What experimental strategies resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use Ellman’s method with strict control of pH (7.7), temperature (25°C), and substrate concentrations (e.g., 5 mM acetylthiocholine) to minimize variability in cholinesterase inhibition results .

- Dose-Response Curves : Generate IC₅₀ values in triplicate with ≥6 concentrations (1–100 µM) and validate via nonlinear regression (GraphPad Prism) .

- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Q. How can computational methods predict pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QikProp to calculate Caco-2 permeability (>50 nm/s), plasma protein binding (<90%), and CYP450 inhibition profiles. For example, methoxy groups reduce metabolic clearance but increase logP .

- TD-DFT Studies : Model excited-state intramolecular proton transfer (ESIPT) to predict fluorescence properties for imaging applications .

Q. What mechanisms underlie the compound’s biological effects (e.g., neuroprotection)?

- Methodological Answer :

- Mitochondrial Assays : Measure ATP production (luciferase-based kits) and ROS levels (DCFH-DA probe) in neuronal cells. Analogous pyrimidine derivatives show mitochondrial protection at 10–50 µM .

- Transcriptomics : Perform RNA-seq on treated cells to identify upregulated pathways (e.g., Nrf2/ARE for oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.